4-(Pyrimidin-2-yloxy)benzaldehyde
Overview
Description
4-(Pyrimidin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C11H8N2O2 It is a heterocyclic aromatic aldehyde, featuring a benzaldehyde moiety substituted with a pyrimidin-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyrimidine under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the chloropyrimidine, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-hydroxybenzaldehyde, 2-chloropyrimidine
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidin-2-yloxy group can participate in further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-(Pyrimidin-2-yloxy)benzoic acid
Reduction: 4-(Pyrimidin-2-yloxy)benzyl alcohol
Substitution: Products depend on the nucleophile used, e.g., 4-(Pyrimidin-2-yloxy)benzylamine with amines.
Scientific Research Applications
4-(Pyrimidin-2-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yloxy)benzaldehyde depends on its specific application. In biochemical contexts, it may act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pyrimidin-2-yloxy group can interact with various molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrimidin-2-yl)benzaldehyde
- 4-(2-Fluorophenoxy)benzaldehyde
- 4-(2-Phenylethoxy)benzaldehyde
Uniqueness
4-(Pyrimidin-2-yloxy)benzaldehyde is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceuticals. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications.
Properties
IUPAC Name |
4-pyrimidin-2-yloxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-8-9-2-4-10(5-3-9)15-11-12-6-1-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSRJSIAGKSMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377018 | |
Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808658 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433920-92-4 | |
Record name | 4-(Pyrimidin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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